

reactivity and stability of the propynyl functional group

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Compound of Interest

Compound Name: Propynyl

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An In-depth Technical Guide to the Reactivity and Stability of the **Propynyl** Functional Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **propynyl** functional group, characterized by a terminal alkyne adjacent to a methylene group (propargyl group), is a versatile and increasingly important moiety in modern chemistry, particularly in the fields of medicinal chemistry and drug development.^[1] Its unique electronic and structural properties impart a range of reactivities that can be harnessed for various chemical transformations. This guide provides a comprehensive overview of the core principles governing the reactivity and stability of the **propynyl** functional group, with a focus on its application in the synthesis and design of pharmacologically active agents.

Physicochemical Properties

The reactivity and stability of the **propynyl** group are fundamentally governed by its intrinsic physicochemical properties. Key quantitative data are summarized below.

Acidity of the Terminal Proton

The terminal proton of a **propynyl** group exhibits mild acidity, allowing for deprotonation under appropriate basic conditions to form a reactive acetylide anion.

Parameter	Functional Group	pKa	Solvent
Terminal Proton Acidity	Propargyl Alcohol	~15[2]	-
Terminal Proton Acidity	N-unprotected Propargylic Amines	~42.6 (calculated)[3]	-
Terminal Proton Acidity	Propargylic C-H bond	>30[4]	DMSO
Terminal Proton Acidity	Propargyl	35[5]	DMSO

Bond Dissociation Energy

The carbon-hydrogen bond at the propargylic position has a specific bond dissociation energy (BDE), which is a measure of the energy required for homolytic cleavage. This value is crucial for understanding radical-mediated reactions and metabolic stability.

Parameter	Bond	Bond Dissociation Energy (kcal/mol)
Propargylic C-H Bond	$\text{CH}\equiv\text{C}-\text{CH}_2-\text{H}$	89.3[6]
Propargyl Radical	$\text{CH}_2=\text{C}=\text{CH}\cdot \leftrightarrow \cdot\text{CH}_2-\text{C}\equiv\text{CH}$	351.9[7]
General C(sp ³)-H	Primary	~98-100
General C(sp ³)-H	Secondary	~95
General C(sp ³)-H	Tertiary	~92

Reactivity of the Propynyl Group

The **propynyl** group's reactivity is centered around the terminal alkyne and the adjacent propargylic position. This dual reactivity makes it a valuable synthon in organic synthesis.

Reactions at the Terminal Alkyne

The terminal alkyne is the primary site of reactivity, participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.^{[8][9][10]} This reaction is widely used to form C(sp²)-C(sp) bonds.^[11]

Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling of a Terminal Alkyne with an Aryl Halide^[11]

- Reagent Preparation:

- Activate zinc powder by stirring in 2% hydrochloric acid until the surface is bright and bubble generation ceases (approx. 10 min).
- Filter the activated zinc powder and wash successively with distilled water, ethanol, acetone, and ether.
- Dry the washed zinc powder under vacuum.

- Reaction Setup:

- To a round-bottomed flask under a nitrogen atmosphere, add the aryl halide, the terminal alkyne, a nickel catalyst (e.g., NiCl₂(PPh₃)₂), and a suitable solvent (e.g., DMF).
- Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).^[8]
- Add the copper(I) co-catalyst, typically copper(I) iodide (CuI).^[8]
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
^[8]

- Reaction Execution:

- Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).^[8]
- Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[8]

- Work-up and Purification:
 - Upon completion, cool the reaction mixture to room temperature.
 - Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).[11]
 - Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.[11]
 - Concentrate the filtrate under reduced pressure to obtain the crude product.[11]
 - Purify the crude product by column chromatography on silica gel.[11]

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole.[12] [13] This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[13]

Experimental Protocol: CuAAC for Bioconjugation[14][15][16]

- Materials:
 - Alkyne-functionalized molecule
 - Azide-functionalized molecule
 - Copper(II) sulfate (CuSO₄)
 - Sodium ascorbate
 - Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
 - Appropriate buffer (e.g., phosphate-buffered saline, PBS)
- Preparation of Stock Solutions:[14]
 - Prepare a 100 mM solution of CuSO₄ in water.
 - Prepare a 200 mM solution of the ligand (e.g., THPTA) in water.

- Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).
- Dissolve the alkyne and azide-functionalized molecules in a suitable solvent (e.g., DMSO or buffer).
- Reaction Procedure:[14][15]
 - In a reaction tube, combine the alkyne and azide solutions.
 - Add the copper(I) ligand.
 - Add the CuSO₄ solution.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
 - Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes).
 - The resulting triazole product can be purified by appropriate methods depending on the nature of the conjugated molecules.

Reactions at the Propargylic Position

The propargylic position is activated by the adjacent alkyne and can participate in various reactions, including deprotonation and substitution.

Stability of the Propynyl Group

The stability of the **propynyl** group is a critical consideration in drug design and development, influencing storage, formulation, and *in vivo* fate.

Chemical Stability

The **propynyl** group is generally stable under a range of conditions. However, specific linkages involving the propargyl moiety can be susceptible to cleavage.

- Propargyl Ethers: Propargyl ethers can be cleaved under specific conditions, often involving strong acids or metal catalysts.[17][18][19][20][21] Cleavage can proceed via S_n1 or S_n2 mechanisms depending on the structure of the ether.[20][21]

- Propargyl Amines: The C-N bond in propargyl amines can also be cleaved.[17]

Metabolic Stability

In the context of drug development, the metabolic stability of the **propynyl** group is of paramount importance. The propargylic position can be susceptible to enzymatic oxidation by cytochrome P450 enzymes.[22][23][24]

- Factors Influencing Metabolic Stability:

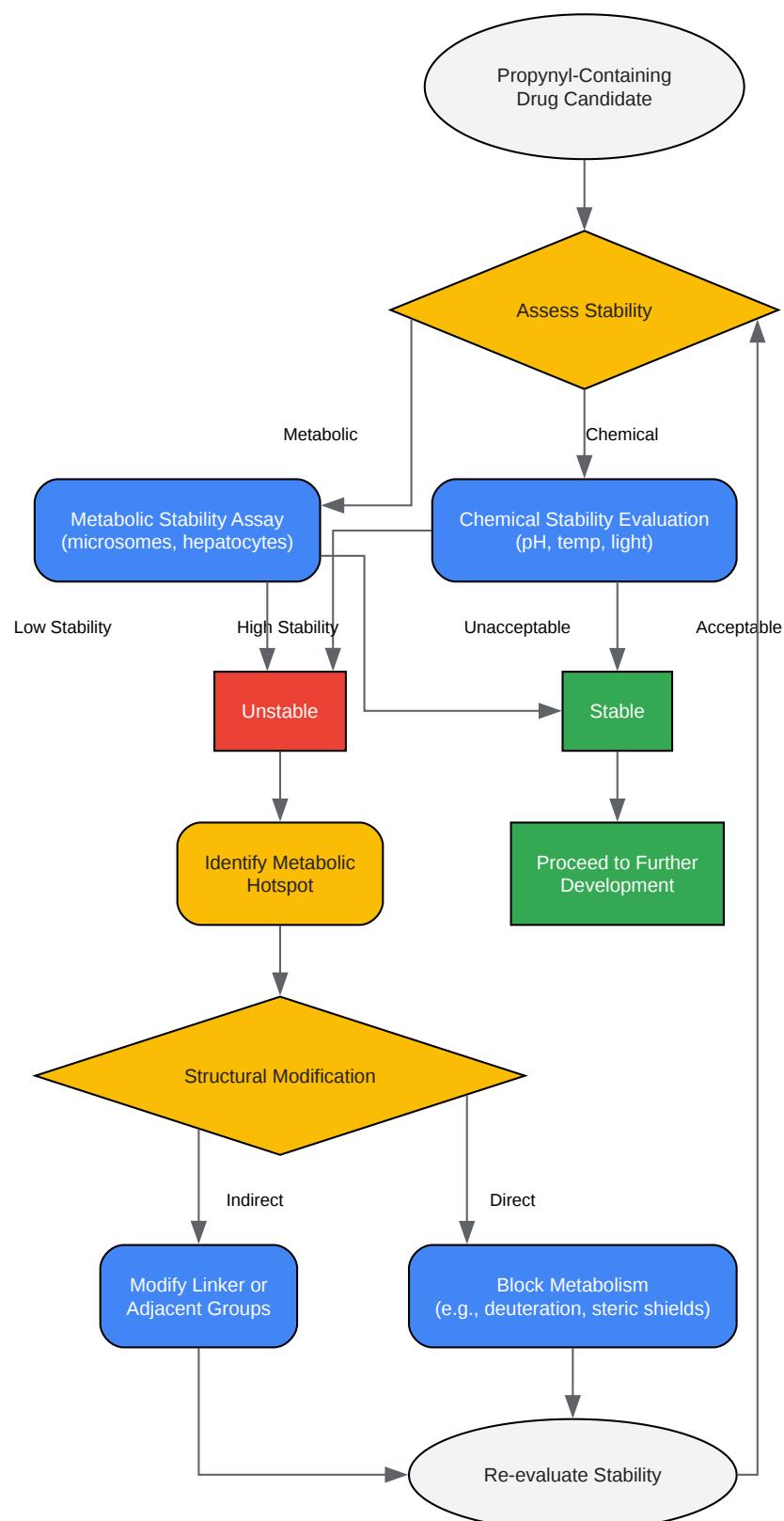
- Substitution at the Propargylic Position: Substitution at the propargylic position can significantly impact metabolic stability. For instance, replacing a propargylic hydrogen with a methyl group can increase stability.[25]
- Electronic Environment: The electronic nature of adjacent aromatic rings can influence the rate of metabolism.[25]
- Steric Hindrance: Introducing bulky groups near the site of metabolism can sterically hinder the approach of metabolic enzymes, thereby increasing stability.[26][27]
- Deuteration: Replacing metabolically labile hydrogens with deuterium can slow the rate of metabolism due to the kinetic isotope effect.[28]

Studies have shown that propargyl-linked compounds can exhibit moderate to high metabolic stability, and their primary routes of metabolism often involve transformations of other functionalities on the molecule, such as N-oxidation, rather than direct alteration of the alkyne. [25]

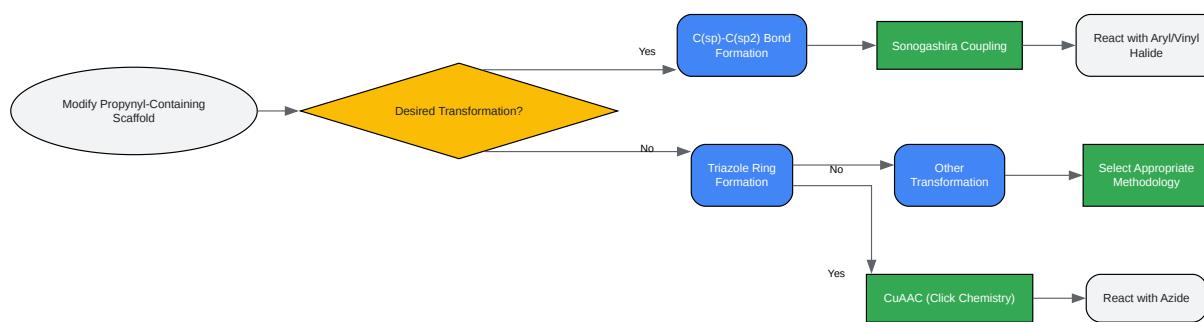
Visualizations

Logical Relationships and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key decision-making processes and workflows related to the **propynyl** functional group.

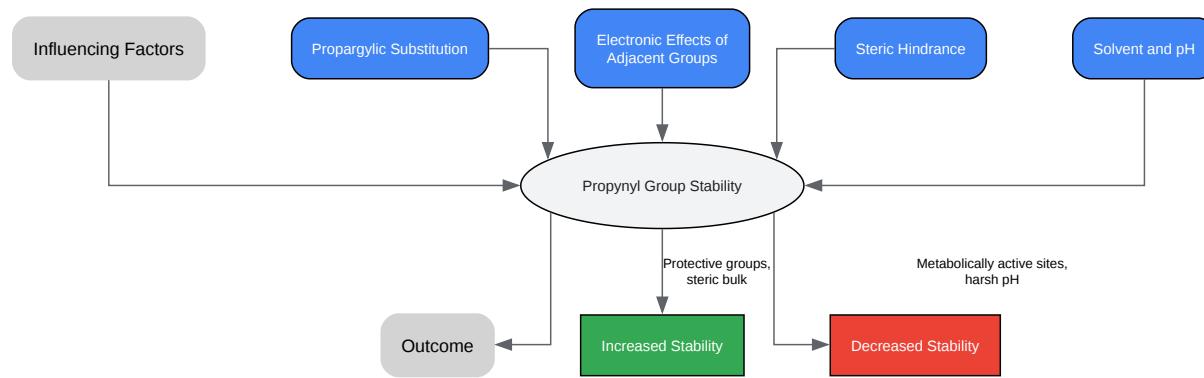
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Caption: Workflow for assessing and improving the stability of a **propynyl**-containing drug candidate.



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Caption: Decision tree for selecting a reaction for **propynyl** group modification.



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Caption: Factors influencing the stability of the **propynyl** functional group.

Conclusion

The **propynyl** functional group offers a powerful and versatile tool for chemical synthesis and drug design. A thorough understanding of its reactivity and stability is essential for its effective application. By carefully considering the factors outlined in this guide, researchers can leverage the unique properties of the **propynyl** group to develop novel and improved therapeutic agents.

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